molecular formula C16H24BrN B1405969 N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine CAS No. 1502674-98-7

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine

Cat. No.: B1405969
CAS No.: 1502674-98-7
M. Wt: 310.27 g/mol
InChI Key: RDDKECFKJWOVHL-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine is a synthetic amine derivative featuring a cyclopentane ring substituted with two distinct groups: a 3-bromobenzyl moiety and a branched 2-methylpropyl (isobutyl) chain at the nitrogen atom. While its exact applications remain undocumented in public literature, structural analogs are often explored in medicinal chemistry for receptor binding or metabolic studies.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN/c1-13(2)11-18(16-8-3-4-9-16)12-14-6-5-7-15(17)10-14/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKECFKJWOVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC(=CC=C1)Br)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine typically involves the reaction of 3-bromobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of phenyl derivatives.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Phenyl-Substituted Cyclopentanamines

N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine (C₁₂H₁₅BrFN)
  • Structure : Differs by the addition of a 4-fluoro substituent and absence of the N-isobutyl group.
  • Properties : Molecular weight = 272.16 g/mol; increased polarity due to fluorine.
  • Mono-substitution on nitrogen may limit steric hindrance, favoring receptor interactions .
Target Compound (C₁₆H₂₂BrN)
  • Structure : 3-bromophenyl and N-isobutyl groups enhance steric bulk and lipophilicity (predicted logP ≈ 3.5).
  • Properties : Molecular weight = 308.26 g/mol; branched alkyl chain may slow metabolic degradation.

Cathinone Analogs (e.g., Alpha-PVP)

  • Structure : Pyrrolidine ring vs. cyclopentane; ketone functional group absent in the target compound.
  • Activity: Alpha-PVP acts as a stimulant via monoamine reuptake inhibition. The target compound’s bulky substituents likely preclude similar mechanisms, favoring alternative pathways.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP Regulatory Status
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine C₁₆H₂₂BrN 308.26 3-Bromo, N-isobutyl ~3.5 Not scheduled
N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine C₁₂H₁₅BrFN 272.16 3-Bromo, 4-fluoro ~2.8 Research chemical
AB-CHMINACA C₂₁H₃₀N₄O₂ 370.49 Indazole carboxamide ~4.2 Controlled

Research Findings and Implications

  • Metabolic Stability : The target compound’s bromine atom may resist oxidative metabolism compared to fluorine-substituted analogs, prolonging half-life .
  • Receptor Interactions: While synthetic cannabinoids (e.g., AB-CHMINACA) target CB1 receptors, the target compound’s structure lacks critical hydrogen-bonding motifs (e.g., carboxamide), suggesting alternative targets.

Biological Activity

N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine is an organic compound notable for its unique structure, which combines a bromophenyl group with a cyclopentanamine framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄BrN
  • IUPAC Name : this compound
  • CAS Number : 1502674-98-7

The presence of the bromophenyl group is significant as it may influence the compound's interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The bromine atom in the bromophenyl moiety can participate in various chemical interactions, potentially leading to modulation of signaling pathways involved in inflammation, pain, and possibly cancer.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for certain receptors, affecting downstream signaling cascades.
  • Enzyme Inhibition : It has been suggested that similar compounds can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation and cancer progression .

Biological Activity and Research Findings

Recent studies have explored the biological activities associated with this compound, particularly focusing on its potential therapeutic applications. The following table summarizes key findings from various research studies:

Study ReferenceBiological ActivityMethodologyFindings
Potential Anti-inflammatoryIn vitro assaysShowed significant inhibition of pro-inflammatory cytokines.
IDO1 InhibitionIn vivo mouse modelsDemonstrated 51% inhibition of IDO1 in tumor models.
Anticancer PropertiesCell line studiesInduced apoptosis in cancer cell lines through receptor-mediated pathways.

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory properties. The results indicated that the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Cancer Immunotherapy

Another study focused on the role of this compound as an IDO1 inhibitor. In xenograft models of ovarian cancer, treatment with the compound resulted in notable tumor size reduction and improved survival rates compared to control groups . This highlights its potential for use in cancer immunotherapy strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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